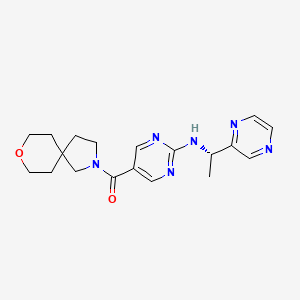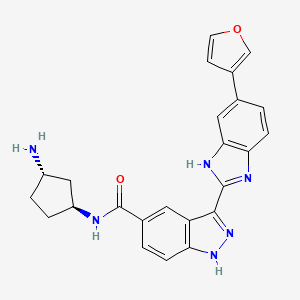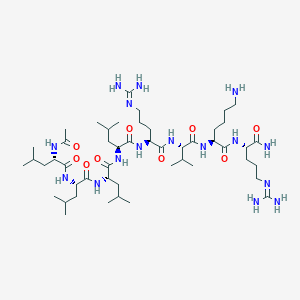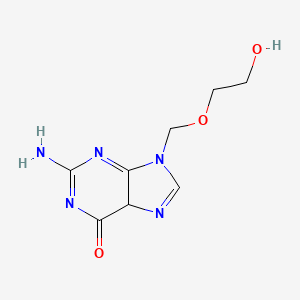
Rock-IN-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rock-IN-D2 is a potent and selective inhibitor of Rho-associated protein kinase (ROCK). This compound is primarily used in scientific research to study the role of ROCK in various cellular processes. ROCK is involved in regulating the shape and movement of cells, and its inhibition has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurological disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rock-IN-D2 is synthesized through a series of chemical reactions involving the formation of urea-based structures. The synthetic route typically involves the reaction of an amine with an isocyanate to form a urea linkage. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Rock-IN-D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Rock-IN-D2 has a wide range of scientific research applications, including:
Chemistry: Used to study the role of ROCK in various chemical reactions and pathways.
Biology: Employed in research on cell motility, cytoskeleton organization, and cell division.
Medicine: Investigated for its potential therapeutic applications in treating cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting ROCK .
Mécanisme D'action
Rock-IN-D2 exerts its effects by selectively inhibiting ROCK. The inhibition of ROCK disrupts the signaling pathways involved in cell shape, movement, and proliferation. This inhibition is achieved through the binding of this compound to the active site of ROCK, preventing its interaction with downstream targets. The molecular targets and pathways involved include the RhoA/ROCK pathway, which plays a crucial role in regulating the cytoskeleton and cell motility .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Rock-IN-D2 include:
Y-27632: Another selective ROCK inhibitor used in research.
Fasudil: A ROCK inhibitor with therapeutic applications in treating cardiovascular diseases.
H-1152: A potent and selective ROCK inhibitor used in various research studies
Uniqueness of this compound
This compound is unique due to its high selectivity and potency as a ROCK inhibitor. This selectivity allows for more precise studies on the role of ROCK in various cellular processes without off-target effects. Additionally, this compound has shown promising results in preclinical studies, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C22H28N6O |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-benzyl-3-[2-[2-(dimethylamino)ethyl-methylamino]-4-(1H-pyrazol-4-yl)phenyl]urea |
InChI |
InChI=1S/C22H28N6O/c1-27(2)11-12-28(3)21-13-18(19-15-24-25-16-19)9-10-20(21)26-22(29)23-14-17-7-5-4-6-8-17/h4-10,13,15-16H,11-12,14H2,1-3H3,(H,24,25)(H2,23,26,29) |
Clé InChI |
UBZZFFAVFOEUFI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN(C)C1=C(C=CC(=C1)C2=CNN=C2)NC(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
![7-bromo-2,3,4a,5-tetrahydro-1H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12369732.png)

![[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12369747.png)



![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
